

A Comparative Benchmarking Guide to Novel Minigastrin Analogs for CCK2R-Targeted Theranostics

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Compound of Interest		
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This guide provides a comprehensive comparison of emerging **Minigastrin** (MG) analogs benchmarked against the foundational analog, [DOTA,DGlu1]**minigastrin** (MG0). The development of new MG analogs is driven by the need to enhance therapeutic and diagnostic efficacy for cholecystokinin-2 receptor (CCK2R)-expressing tumors, such as medullary thyroid carcinoma (MTC) and small cell lung cancer. Key challenges addressed by these novel compounds include poor in vivo stability and unfavorable accumulation in non-target tissues, particularly the kidneys, which has been a limiting factor for earlier analogs like MG0.

Executive Summary of New Minigastrin Analogs

Recent advancements in peptide engineering have led to the development of several promising MG analogs with superior properties compared to the MG0 backbone. Modifications have primarily focused on the N-terminal and C-terminal regions of the peptide to improve metabolic stability and optimize pharmacokinetic profiles. Notably, analogs such as DOTA-MGS5, DOTA-CCK-66, and others with site-specific amino acid substitutions have demonstrated enhanced tumor uptake and retention, alongside reduced nephrotoxicity. These improvements are critical for advancing the clinical utility of MG analogs in peptide receptor radionuclide therapy (PRRT) and molecular imaging.



Comparative Data on Receptor Affinity and Cellular Uptake

The following table summarizes the in vitro performance of selected new **minigastrin** analogs in comparison to earlier derivatives. The data highlights the retained or improved affinity for the CCK2R and efficient internalization into tumor cells, which are crucial for effective tumor targeting.



Analog	Cell Line	IC50 (nM)	Cellular Uptake (% internalised/10 ^6 cells)	Key Modifications
DOTA-MGS5	AR42J	3.6 - 6.0	Not explicitly quantified in provided search results	N-terminal D- Glu-Ala-Tyr-Gly, C-terminal (N- Me)Nle, 1-Nal
DOTA-CCK-66	AR42J	3.6 - 6.0	Not explicitly quantified in provided search results	N-terminal D-γ- Glu-PEG3 linker
DOTA-CCK-66.2	AR42J	3.6 - 6.0	Not explicitly quantified in provided search results	N-terminal D- Glu-PEG3 linker
[¹¹¹ In]In-DOTA- MGS4	A431-CCK2R	Not specified	~10% at 4h post- injection (%IA/g in xenografts)	N-methylated amino acid substitutions
[¹¹¹ In]In-DOTA- MGS1	A431-CCK2R	Not specified	~1.2% at 4h post-injection (%IA/g in xenografts)	Amino acid substitutions in C-terminal part
[¹⁷⁷ Lu]Lu-DOTA-rhCCK-18	AR42J	3- to 5-fold better than (R)- DOTAGA counterparts	Not explicitly quantified in provided search results	DOTA chelator instead of (R)- DOTAGA

In Vivo Performance: Biodistribution and Stability

The in vivo behavior of these analogs is a critical determinant of their clinical potential. The following table presents biodistribution data in key organs and in vivo stability, showcasing the advancements made in reducing kidney retention and increasing metabolic stability.



Analog	Animal Model	Tumor Uptake (%IA/g)	Kidney Uptake (%IA/g)	In Vivo Stability (% intact)	Time Point
[¹¹¹ In]In- DOTA-MGS4	A431-CCK2R xenografted nude mice	10.40 ± 2.21	Low	>75%	10 min p.i.
[¹¹¹ ln]ln- DOTA-MGS1	A431-CCK2R xenografted nude mice	1.23 ± 0.15	Not specified	0%	10 min p.i.
[¹⁷⁷ Lu]Lu- DOTA-CCK- 66	CB17-SCID mice	Similar to DOTA-MGS5	Elevated	77.8 ± 2.3% (in urine)	Not specified
[¹⁷⁷ Lu]Lu- DOTA-MGS5	CB17-SCID mice	High	Elevated	23.7 ± 9.2% (in urine)	Not specified
[¹⁷⁷ Lu]Lu-2	BALB/c mice	High	Increased with penta- DGlu moiety	>84%	30 min p.i.
[²²⁵ Ac]Ac-PP- F11N	A431/CCKBR tumor- bearing nude mice	CCKBR- specific	No severe adverse effects noted	Not specified	Not specified

Experimental Protocols In Vitro Receptor Affinity and Cellular Uptake

- Cell Lines: AR42J (rat pancreatic acinar carcinoma, physiologically expressing CCK2R) and A431-CCK2R (human squamous cell carcinoma transfected with human CCK2R) are commonly used.[1]
- Receptor Affinity (IC50 Determination): Competitive binding assays are performed using radiolabeled standards (e.g., ¹²⁵I-gastrin). Cells are incubated with a constant concentration of the radioligand and increasing concentrations of the non-radiolabeled test compounds.



The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[2]

Internalization/Uptake Studies: Cells are seeded in multi-well plates and incubated with the
radiolabeled minigastrin analog at 37°C for various time points. To differentiate between
membrane-bound and internalized radioactivity, the supernatant is collected, and the cells
are washed with an acidic buffer (to remove membrane-bound radioligand) followed by lysis
to measure internalized radioactivity. Radioactivity is measured using a gamma counter.

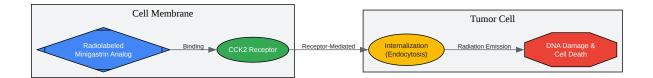
In Vivo Biodistribution and Stability

- Animal Models: Tumor-bearing mice, typically BALB/c nude mice xenografted with A431-CCK2R and mock-transfected A431 cells (as a negative control), are used.[3]
- Biodistribution Studies: The radiolabeled analog is administered intravenously to the tumor-bearing mice. At selected time points post-injection (p.i.), the animals are euthanized, and organs of interest (blood, tumor, kidneys, stomach, liver, etc.) are collected and weighed. The radioactivity in each organ is measured using a gamma counter, and the results are expressed as a percentage of the injected activity per gram of tissue (%IA/g).[1]
- In Vivo Stability: Blood samples are collected from mice at different time points after injection
 of the radiolabeled analog. The plasma is separated, and proteins are precipitated. The
 supernatant is then analyzed by radio-HPLC to determine the percentage of intact
 radiolabeled peptide versus its metabolites.[4]

Visualizing Pathways and Workflows CCK2R Signaling and Radiopharmaceutical Action

The binding of a radiolabeled **minigastrin** analog to the CCK2R on a tumor cell is the initial step for both imaging and therapy. For therapeutic applications with alpha or beta emitters, the subsequent internalization of the radiopharmaceutical leads to the delivery of a cytotoxic radiation dose to the cell.



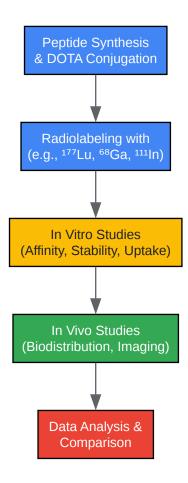


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Caption: Mechanism of action for radiolabeled **minigastrin** analogs targeting the CCK2R.

General Experimental Workflow for Analog Evaluation

The preclinical evaluation of new **minigastrin** analogs follows a standardized workflow, from initial chemical synthesis to in vivo tumor targeting studies.



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Caption: Standard preclinical workflow for the evaluation of new **minigastrin** analogs.

Conclusion

The development of novel **minigastrin** analogs has significantly progressed from the initial MG0 derivatives. Analogs like DOTA-MGS4 and DOTA-MGS5 demonstrate the success of chemical modifications in enhancing in vivo stability and tumor targeting while mitigating kidney uptake. These advancements are paving the way for more effective and safer CCK2R-targeted diagnostics and radionuclide therapies. Further clinical translation of these promising analogs is anticipated to improve outcomes for patients with MTC and other CCK2R-expressing malignancies.

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